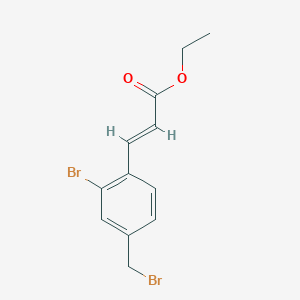

(E)-Ethyl 3-(2-bromo-4-(bromomethyl)phenyl)acrylate

Description

(E)-Ethyl 3-(2-bromo-4-(bromomethyl)phenyl)acrylate is a brominated aromatic acrylate ester characterized by two distinct bromine substituents: a bromine atom at the ortho-position (C2) and a bromomethyl group at the para-position (C4) of the phenyl ring. The (E)-stereochemistry of the acrylate double bond ensures planar geometry, which influences its reactivity and intermolecular interactions. This compound serves as a critical intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical derivatization, owing to the electrophilic nature of its bromine substituents .

Properties

IUPAC Name |

ethyl (E)-3-[2-bromo-4-(bromomethyl)phenyl]prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Br2O2/c1-2-16-12(15)6-5-10-4-3-9(8-13)7-11(10)14/h3-7H,2,8H2,1H3/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKSNICQPTJNJIV-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=C(C=C(C=C1)CBr)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=C(C=C(C=C1)CBr)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Ethyl 3-(2-bromo-4-(bromomethyl)phenyl)acrylate typically involves the bromination of ethyl 3-phenylacrylate. The process begins with the preparation of ethyl 3-phenylacrylate, which is then subjected to bromination using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions on the phenyl ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination step is carefully monitored to prevent over-bromination and to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 3-(2-bromo-4-(bromomethyl)phenyl)acrylate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to form the corresponding ethyl 3-(2-bromo-4-methylphenyl)acrylate.

Oxidation Reactions: The bromomethyl group can be oxidized to form the corresponding carboxylic acid derivative.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Reduction Reactions: Commonly performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: Often conducted using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.

Reduction Reactions: Formation of ethyl 3-(2-bromo-4-methylphenyl)acrylate.

Oxidation Reactions: Formation of ethyl 3-(2-bromo-4-(carboxymethyl)phenyl)acrylate.

Scientific Research Applications

(E)-Ethyl 3-(2-bromo-4-(bromomethyl)phenyl)acrylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-Ethyl 3-(2-bromo-4-(bromomethyl)phenyl)acrylate involves its interaction with various molecular targets. The bromine atoms and the acrylate moiety play crucial roles in its reactivity. The compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other functional groups, leading to the formation of new compounds with different biological activities. The acrylate moiety can participate in polymerization reactions, contributing to the formation of polymeric materials.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison with structurally and functionally related compounds:

Structural and Functional Group Analysis

Physicochemical Properties

- Crystallinity: Bromine-heavy analogs (e.g., dibromoisatin derivatives) often crystallize in monoclinic systems (e.g., C2 space group, density ~1.4 g/cm³), suggesting similar packing efficiency for the target compound .

- Solubility: The bromomethyl group increases hydrophobicity relative to non-brominated acrylates (e.g., ethyl cinnamate), limiting aqueous solubility but enhancing compatibility with organic solvents like DCM or DMF .

Biological Activity

(E)-Ethyl 3-(2-bromo-4-(bromomethyl)phenyl)acrylate, a compound with significant structural complexity, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, effects on various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Molecular Formula : C₁₈H₁₈Br₂O₂

- Molecular Weight : 348.03 g/mol

- CAS Number : 864759-54-6

The presence of bromine substituents in the phenyl group enhances the compound's reactivity and potential biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Cytotoxicity : The compound has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. Its structural features allow it to interact with cellular pathways that regulate growth and survival.

- Ferroptosis Induction : Similar compounds have been noted for their ability to induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This mechanism is particularly relevant in cancer therapy, where targeting resistant cell populations can enhance treatment efficacy .

- HDAC Inhibition : The compound's analogs have demonstrated histone deacetylase (HDAC) inhibitory activity, which is crucial in modifying gene expression related to cancer progression .

Cytotoxicity Assays

Table 1 summarizes the cytotoxic effects of this compound on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 | 12.95 ± 1.95 |

| NCI-H522 | 9.54 ± 2.00 |

| K562 | 10.71 ± 2.10 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results suggest that the compound exhibits significant cytotoxicity, particularly against HCT116 and NCI-H522 cell lines.

Gene Expression Modulation

Differential expression analysis has revealed that treatment with this compound significantly alters gene expression profiles associated with immune responses and apoptosis:

- Upregulation of pro-apoptotic genes such as BAX and Caspase-3 .

- Downregulation of anti-apoptotic genes like BCL-2 .

This modulation supports the compound's potential as an anti-cancer agent by promoting apoptotic pathways.

Case Studies

- Study on Ferroptosis Induction : In a study evaluating ferroptosis-inducing agents, this compound showed enhanced sensitivity in mesenchymal stem cells, indicating its potential for targeting drug-resistant cancer cells .

- HDAC Inhibition Study : Another investigation focused on the structure-activity relationship of related compounds found that modifications leading to increased bromination enhanced HDAC inhibitory activity, suggesting a promising avenue for further development in cancer therapeutics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.